Cas no 126617-98-9 ((2-(methoxymethyl)phenyl)boronic acid)

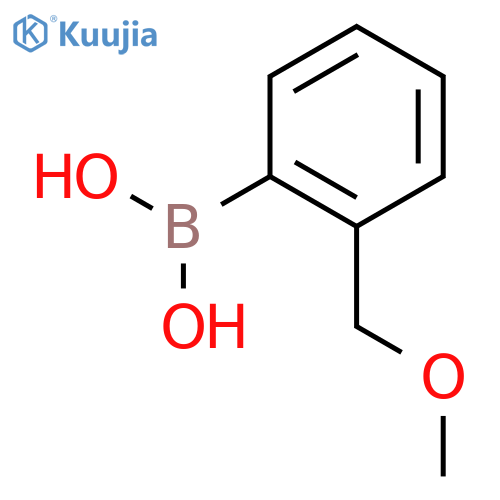

126617-98-9 structure

商品名:(2-(methoxymethyl)phenyl)boronic acid

(2-(methoxymethyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methoxymethylbenzeneboronic acid

- 2-(Methoxymethyl)phenylboronic acid

- (2-(Methoxymethyl)phenyl)boronic acid

- 2-(Methoxymethyl)benzeneboronic acid

- 2-METHOXYMETHYLPHENYLBORONIC ACID

- [2-(methoxymethyl)phenyl]boronic acid

- BORONICACID, [2-(METHOXYMETHYL)PHENYL]- (9CI)

- AKOS BRN-0211

- 2-(Methoxymethyl)Phenylboronic

- 2-Methoxymethylphebylboronic acid

- 2-Methoxymethyl phenylboronic acid

- Boronic acid, [2-(methoxymethyl)phenyl]-

- PubChem7997

- 2-MethoxymethylbenzeneboronicAcid

- (2-(methoxymethyl)phenyl)boronic acid

-

- MDL: MFCD03412110

- インチ: 1S/C8H11BO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5,10-11H,6H2,1H3

- InChIKey: JHPPAFXQJZJGEP-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1B(O[H])O[H]

計算された属性

- せいみつぶんしりょう: 166.08000

- どういたいしつりょう: 166.0801244 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 165.98

- トポロジー分子極性表面積: 49.7

じっけんとくせい

- ふってん: 309.8℃ at 760 mmHg

- すいようせい: Slightly soluble in water.

- PSA: 49.69000

- LogP: -0.48720

(2-(methoxymethyl)phenyl)boronic acid セキュリティ情報

(2-(methoxymethyl)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2-(methoxymethyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1259729-50.0g |

[2-(methoxymethyl)phenyl]boronic acid |

126617-98-9 | 95% | 50g |

$457.0 | 2023-05-24 | |

| ChemScence | CS-W003051-10g |

2-(Methoxymethyl)benzeneboronic acid |

126617-98-9 | 99.78% | 10g |

$94.0 | 2022-04-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31590-250mg |

2-(Methoxymethyl)benzeneboronic acid |

126617-98-9 | 250mg |

¥46.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31590-5g |

2-(Methoxymethyl)benzeneboronic acid |

126617-98-9 | 5g |

¥356.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | D546483-25g |

2-Methoxymethylphenylboronic acid |

126617-98-9 | 97% | 25g |

$500 | 2023-05-15 | |

| Apollo Scientific | OR7230-5g |

2-(Methoxymethyl)benzeneboronic acid |

126617-98-9 | 98% | 5g |

£82.00 | 2025-02-20 | |

| Apollo Scientific | OR7230-250mg |

2-(Methoxymethyl)benzeneboronic acid |

126617-98-9 | 98% | 250mg |

£18.00 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1047127-25g |

(2-(Methoxymethyl)phenyl)boronic acid |

126617-98-9 | 97% | 25g |

$180 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841193-250mg |

(2-(Methoxymethyl)phenyl)boronic acid |

126617-98-9 | 97% | 250mg |

¥54.90 | 2022-09-01 | |

| TRC | M010525-1000mg |

2-(Methoxymethyl)phenylboronic Acid |

126617-98-9 | 1g |

$ 465.00 | 2022-06-04 |

(2-(methoxymethyl)phenyl)boronic acid 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

126617-98-9 ((2-(methoxymethyl)phenyl)boronic acid) 関連製品

- 87199-14-2((2-(hydroxymethyl)phenyl)boronic acid)

- 871329-56-5(2-Ethoxymethylphenylboronic acid)

- 81216-14-0(7-bromohept-1-yne)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:126617-98-9)(2-(methoxymethyl)phenyl)boronic acid

清らかである:99%

はかる:25g

価格 ($):196.0